![molecular formula C12H18N4O2 B15051362 (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one is a complex organic compound that features a unique combination of a pyridoazepine core and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one typically involves multi-step organic reactions. The starting materials might include a decahydro-1H-pyrido[3,4-d]azepin-1-one derivative and a 3-methyl-1,2,4-oxadiazole precursor. Common synthetic steps could involve:
Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitrile oxides and amidines.
Coupling reactions: The oxadiazole ring could be coupled to the pyridoazepine core using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one: can be compared with other pyridoazepine derivatives and oxadiazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyridoazepine core and the oxadiazole ring, which might confer unique biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C12H18N4O2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2,3,4,4a,5,6,7,8,9,9a-decahydropyrido[3,4-d]azepin-1-one |
InChI |
InChI=1S/C12H18N4O2/c1-7-15-12(18-16-7)10-6-14-11(17)9-3-5-13-4-2-8(9)10/h8-10,13H,2-6H2,1H3,(H,14,17)/t8-,9+,10+/m1/s1 |
Clé InChI |
MPXJZNRKYQYZJA-UTLUCORTSA-N |
SMILES isomérique |
CC1=NOC(=N1)[C@H]2CNC(=O)[C@@H]3[C@H]2CCNCC3 |
SMILES canonique |
CC1=NOC(=N1)C2CNC(=O)C3C2CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



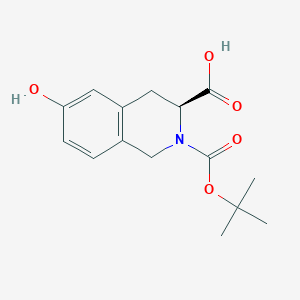

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
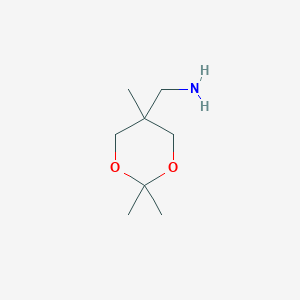

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
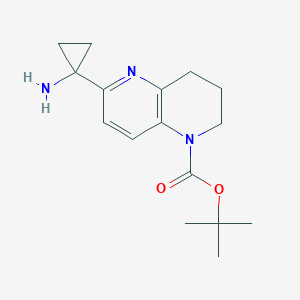
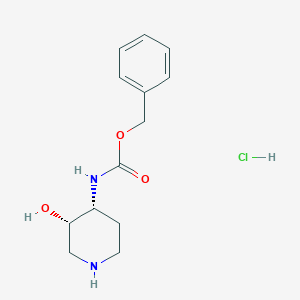
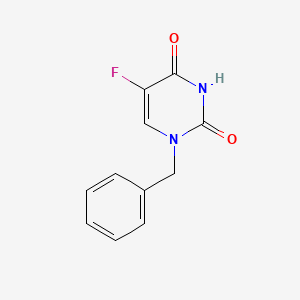
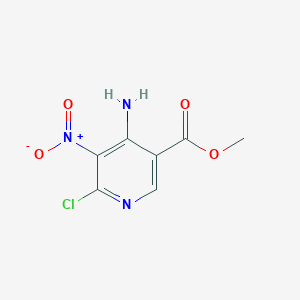

![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

